molecular formula C10H13NO3 B14142895 1-(3-Nitrophenyl)butan-1-OL CAS No. 29067-54-7

1-(3-Nitrophenyl)butan-1-OL

Katalognummer: B14142895
CAS-Nummer: 29067-54-7
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: KAQAPRWXYWRRMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitrophenyl)butan-1-OL is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)butan-1-OL typically involves the nitration of phenylbutanol. The process begins with the preparation of phenylbutanol, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Nitrophenyl)butan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-nitrophenyl)butan-1-one or 1-(3-nitrophenyl)butanal.

    Reduction: Formation of 1-(3-aminophenyl)butan-1-OL.

    Substitution: Formation of various substituted phenylbutanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Nitrophenyl)butan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Nitrophenyl)butan-1-OL involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Nitrophenyl)butan-1-OL: Similar structure but with the nitro group at the para position.

    1-(2-Nitrophenyl)butan-1-OL: Similar structure but with the nitro group at the ortho position.

    1-(3-Nitrophenyl)propan-1-OL: Similar structure but with a shorter carbon chain.

Uniqueness

1-(3-Nitrophenyl)butan-1-OL is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and potential applications. The butanol chain provides additional flexibility and functionality compared to shorter chain analogs.

Eigenschaften

CAS-Nummer

29067-54-7

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

1-(3-nitrophenyl)butan-1-ol

InChI

InChI=1S/C10H13NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7,10,12H,2,4H2,1H3

InChI-Schlüssel

KAQAPRWXYWRRMT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC(=CC=C1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.